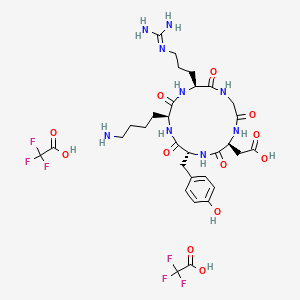
Cyclic Arg-Gly-Asp-D-Tyr-Lys
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Cyclic Arg-Gly-Asp-D-Tyr-Lys” is a cyclic pentapeptide with the molecular formula C31H43F6N9O12 . It is also known by other names such as Cyclo (RGDyK) and Cyclo (RGDyK) trifluoroacetate . This compound has a molecular weight of 847.7 g/mol . It is a potent and selective αVβ3 integrin inhibitor with an IC50 of 20 nM .
Synthesis Analysis
The synthesis of cyclic RGD peptides has been reported in the literature . In one study, an amphiphilic and asymmetric cyclo-Arg-Gly-Asp-d-Tyr-Lys (cRGDyK)-conjugated silicon phthalocyanine (RSP) was synthesized by covalently attaching the tripeptide Arg-Gly-Asp (RGD) to silicone phthalocyanine .
Molecular Structure Analysis
The molecular structure of “Cyclic Arg-Gly-Asp-D-Tyr-Lys” can be represented by various descriptors such as IUPAC Name, InChI, InChIKey, Canonical SMILES, and Isomeric SMILES . The 2D and 3D conformers of the parent compound can be obtained from databases like PubChem .
Chemical Reactions Analysis
While specific chemical reactions involving “Cyclic Arg-Gly-Asp-D-Tyr-Lys” are not detailed in the search results, there are studies that have used this compound in the development of novel therapeutic agents .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Cyclic Arg-Gly-Asp-D-Tyr-Lys” can be found in databases like PubChem . It has a molecular weight of 847.7 g/mol and a molecular formula of C31H43F6N9O12 .
Wissenschaftliche Forschungsanwendungen
Tumor Therapy
Cyclo(RGDyK) has been extensively used in tumor therapy. It has been found that arginine glycine aspartic acid (RGD) peptides and their derivatives can be used as ligands of integrin receptors to enhance the direct targeting ability . In recent years, RGD peptide–modified nanodrug delivery systems have been proven to have great potential in tumor therapy .
Targeted Photodynamic Therapy
Cyclo(RGDyK) has been used in targeted photodynamic therapy (TPDT) of triple-negative breast cancer (TNBC). An amphiphilic and asymmetric cyclo-Arg-Gly-Asp-d-Tyr-Lys(cRGDyK)-conjugated silicon phthalocyanine (RSP) was synthesized for TPDT of TNBC . The modification of RSP with RGD led to a high accumulation of the photosensitizer in TNBC cells overexpressing 3 integrin receptors which can bind RGD, greatly reducing the risk of phototoxicity .
Anti-Breast Cancer Effect
It was demonstrated that Arg-Gly-Asp-d-Tyr-Lys(cRGDyK)-conjugated silicon phthalocyanine had a great anti–breast cancer effect .
Increased Cell Death After Therapy
The synergistic effects of an apoptosis-inducing factor, for example, the Arg-Gly-Asp (RGD) motif, can increase the radiotherapeutic efficacy of these peptides .
Treatment of Liver Fibrosis
Cyclo(RGDyK) has been used in the treatment of liver fibrosis. cRGD-SSL is an efficient drug carrier, which selectively targets activated HSCs and improves drug therapy for liver fibrosis to a significant extent .
Wirkmechanismus
Target of Action
Cyclo(RGDyK) primarily targets integrin receptors , particularly the αvβ3 integrin receptor . Integrins are transmembrane heterodimers that play a crucial role in various biological functions, including cell adhesion, signal transduction, and cell migration . The αvβ3 integrin receptor is overexpressed on activated neoplastic endothelium, making it a prominent target for tumor angiogenesis .
Mode of Action
Cyclo(RGDyK) interacts with its targets by acting as a ligand for the αvβ3 integrin receptor . This interaction enhances the direct targeting ability of the compound, leading to changes in the receptor’s function and subsequent alterations in cellular processes .
Biochemical Pathways
The binding of Cyclo(RGDyK) to the αvβ3 integrin receptor affects various biochemical pathways involved in tumor growth, metastasis, and angiogenesis . The exact pathways and their downstream effects are complex and depend on the specific cellular context.
Result of Action
The binding of Cyclo(RGDyK) to the αvβ3 integrin receptor can lead to significant cellular effects. For instance, a Cyclo(RGDyK)-conjugated silicon phthalocyanine demonstrated a significant anti-breast cancer effect . In vitro experiments showed that this compound caused significant apoptosis of tumor cells .
Action Environment
The action, efficacy, and stability of Cyclo(RGDyK) can be influenced by various environmental factors. For example, the heterogeneity of tumors and the permeability of blood vessels within the same tumor may affect the delivery and efficacy of the compound
Eigenschaften
IUPAC Name |
2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N9O8.2C2HF3O2/c28-10-2-1-4-18-24(42)34-17(5-3-11-31-27(29)30)23(41)32-14-21(38)33-20(13-22(39)40)26(44)36-19(25(43)35-18)12-15-6-8-16(37)9-7-15;2*3-2(4,5)1(6)7/h6-9,17-20,37H,1-5,10-14,28H2,(H,32,41)(H,33,38)(H,34,42)(H,35,43)(H,36,44)(H,39,40)(H4,29,30,31);2*(H,6,7)/t17-,18-,19+,20-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDUWKKOPQABPG-TVSMIREGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43F6N9O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
847.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclic Arg-Gly-Asp-D-Tyr-Lys | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


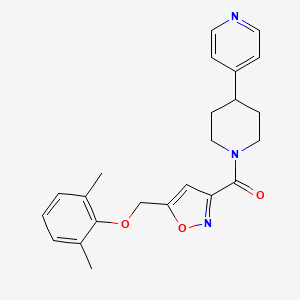
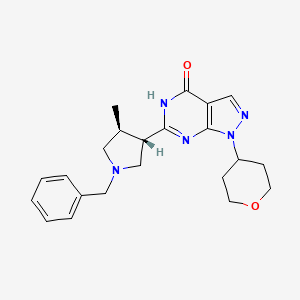
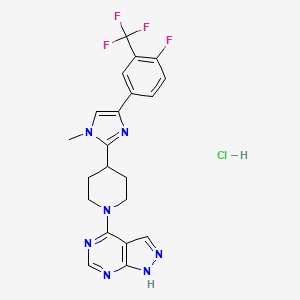
![5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine](/img/structure/B1139426.png)

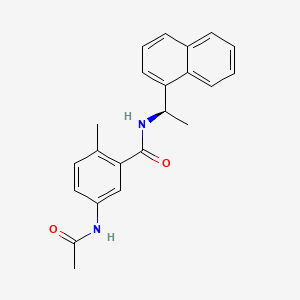
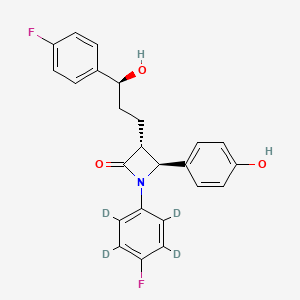
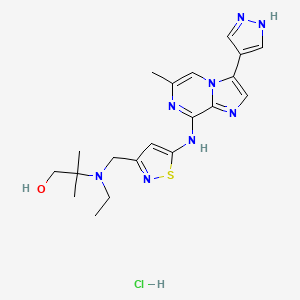
![4-(5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidin-7-yl)-N-(p-tolyl)piperazine-1-carboxamide](/img/structure/B1139432.png)
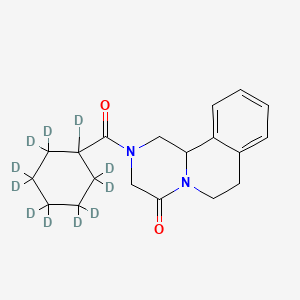
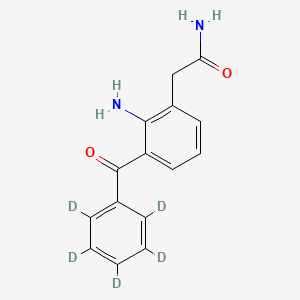
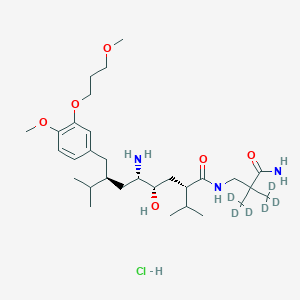
![Bicyclo[2.2.1]hept-2-ene-7-carboxylic acid, 5-oxo-, (1S-syn)- (9CI)](/img/no-structure.png)